molecular formula C9H10BrNO4S B2849538 4-bromo-3-(dimethylsulfamoyl)benzoic Acid CAS No. 473477-03-1

4-bromo-3-(dimethylsulfamoyl)benzoic Acid

Cat. No.: B2849538
CAS No.: 473477-03-1
M. Wt: 308.15
InChI Key: BJOWPZCLJYDDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-(dimethylsulfamoyl)benzoic Acid is an organic compound with the molecular formula C9H10BrNO4S It is characterized by the presence of a bromine atom, a dimethylamino group, and a sulfonyl group attached to a benzoic acid core

Scientific Research Applications

4-bromo-3-(dimethylsulfamoyl)benzoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(dimethylsulfamoyl)benzoic Acid typically involves the bromination of 3-[(dimethylamino)sulfonyl]benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(dimethylsulfamoyl)benzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-bromo-3-(dimethylsulfamoyl)benzoic Acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-[(dimethylamino)sulfonyl]benzoic acid
  • 4-Bromo-3-[(dimethylamino)sulfonyl]benzamide
  • 4-Bromo-3-[(dimethylamino)sulfonyl]benzyl alcohol

Uniqueness

4-bromo-3-(dimethylsulfamoyl)benzoic Acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of a bromine atom, dimethylamino group, and sulfonyl group makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

4-bromo-3-(dimethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOWPZCLJYDDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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